Fmoc-Trp-Trp-OH: A Comprehensive Technical Guide
Fmoc-Trp-Trp-OH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
The tryptophan-containing dipeptide, Fmoc-Trp-Trp-OH, is a crucial building block in peptide synthesis, particularly for peptides involved in biological signaling and recognition. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, essential for stepwise peptide elongation in Solid-Phase Peptide Synthesis (SPPS). The two tryptophan residues, with their bulky indole side chains, can contribute to significant hydrophobic and π-π stacking interactions within a peptide sequence, influencing its secondary structure and binding affinities.
Physicochemical Data
Quantitative data for Fmoc-Trp-Trp-OH and its constituent, Fmoc-Trp-OH, are summarized below for comparison.
| Property | Fmoc-Trp-OH | Fmoc-Trp-Trp-OH (Theoretical) |
| CAS Number | 35737-15-6[1][2][3][4] | Not available |
| Molecular Formula | C₂₆H₂₂N₂O₄[1][2][3][4] | C₃₇H₃₂N₄O₅ |
| Molecular Weight | 426.46 g/mol [1][2][3][4] | 612.68 g/mol |
| Appearance | White to off-white crystalline powder[5] | Expected to be a white to off-white solid |
| Melting Point | 182-185 °C[1] | Not determined |
| Optical Activity ([α]²⁰/D) | -29±1°, c = 1% in DMF[1] | Not determined |
| Solubility | Soluble in DMF[1] | Expected to be soluble in DMF, DMSO, and other polar organic solvents |
Spectroscopic Data (Expected)
While specific spectra for Fmoc-Trp-Trp-OH are not available, the following table outlines the expected characteristic signals based on its structure.
| Spectroscopic Method | Expected Characteristics for Fmoc-Trp-Trp-OH |
| ¹H NMR | Complex aromatic region (δ 7.0-8.5 ppm) from Fmoc and two indole rings. Signals for α-protons of both Trp residues. Amide proton signals. Characteristic signals for the Fmoc group's CH and CH₂ protons. |
| ¹³C NMR | Signals for carbonyl carbons of the peptide bond and carboxylic acid. Aromatic carbons from Fmoc and indole rings. α-carbon signals for both Trp residues. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 613.68 and other adducts (e.g., [M+Na]⁺). |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching of the carboxylic acid and amide bond. N-H stretching of the amide and indole rings. Aromatic C-H stretching. |
Synthesis and Purification
The synthesis of Fmoc-Trp-Trp-OH can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The following protocols provide a general framework.
Solution-Phase Synthesis of Fmoc-Trp-Trp-OH
This method involves the coupling of Fmoc-Trp-OH with a C-terminally protected tryptophan, followed by deprotection of the C-terminus.
Experimental Protocol:
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Protection of C-terminal Tryptophan: Protect the carboxylic acid of L-tryptophan as a methyl or benzyl ester.
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Coupling Reaction:
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Dissolve Fmoc-Trp-OH (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or HOBt (1.1 equivalents).
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Add the C-terminally protected tryptophan (1 equivalent) and a base like Diisopropylethylamine (DIPEA) (2 equivalents).
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Stir the reaction mixture at room temperature for several hours to overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification:
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Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
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Extract the product with an organic solvent (e.g., ethyl acetate) and wash with acidic, basic, and brine solutions to remove unreacted starting materials and byproducts.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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C-terminal Deprotection:
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Cleave the C-terminal protecting group (e.g., saponification for methyl ester or hydrogenolysis for benzyl ester) to yield the final Fmoc-Trp-Trp-OH.
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Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Solid-Phase Peptide Synthesis (SPPS) and Cleavage
Alternatively, the dipeptide can be synthesized on a solid support and then cleaved.
Experimental Protocol:
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Resin Preparation: Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragment generation) in DMF.
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First Amino Acid Coupling: Attach the first Fmoc-Trp-OH to the resin.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound tryptophan using a solution of 20% piperidine in DMF.
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Second Amino Acid Coupling: Couple the second Fmoc-Trp-OH to the deprotected N-terminus of the resin-bound tryptophan using a coupling agent like HBTU.
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Cleavage from Resin: Cleave the dipeptide from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in dichloromethane) to yield the fully protected Fmoc-Trp-Trp-OH.
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Purification and Characterization: Purify the cleaved product by HPLC and characterize by Mass Spectrometry.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Fmoc-dipeptides.
Experimental Protocol:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
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Detection: UV detection at 220 nm and 280 nm (due to the tryptophan indole rings).
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Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent.
Role in Drug Development and Research
Fmoc-protected dipeptides like Fmoc-Trp-Trp-OH are fundamental building blocks for the synthesis of longer, more complex peptides. The tryptophan-tryptophan motif is of particular interest in drug development due to its involvement in:
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Protein-Protein Interactions: Tryptophan residues are often found at the interface of protein-protein interactions. Peptides containing Trp-Trp motifs can be designed as inhibitors or modulators of these interactions.
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Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are rich in tryptophan, which is crucial for their interaction with and disruption of microbial membranes.
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Self-Assembling Peptides: The hydrophobic and aromatic nature of the tryptophan side chains can drive the self-assembly of peptides into nanostructures, which have applications in drug delivery and tissue engineering.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of Fmoc-Trp-Trp-OH.
Caption: General workflows for solution-phase and solid-phase synthesis of Fmoc-Trp-Trp-OH.
